
5-Chloro-2-hydroxypyridine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxypyridine-4-boronic acid (5-Cl-2-HOPBA) is a versatile boronic acid derivative which has been used for a variety of purposes in both scientific research and in laboratory experiments. It is a relatively new compound and has only recently been discovered and studied. 5-Cl-2-HOPBA has been found to have a variety of applications in both organic and inorganic chemistry, as well as in biochemistry and physiology.
Scientific Research Applications
5-Chloro-2-hydroxypyridine-4-boronic acid has been used in a variety of scientific research applications, including organic and inorganic chemistry, biochemistry and physiology. In organic chemistry, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used as a reagent in the synthesis of various compounds and materials, such as polymers and catalysts. In inorganic chemistry, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used to synthesize metal-organic frameworks (MOFs), which are materials with potential applications in catalysis, gas storage, and drug delivery. In biochemistry, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used to study the effects of various compounds on cellular processes and to study the structure and function of proteins. In physiology, 5-Chloro-2-hydroxypyridine-4-boronic acid has been used to study the effects of various compounds on the human body, such as the effects of drugs, hormones, and other biological agents.
Mechanism of Action
The exact mechanism of action of 5-Chloro-2-hydroxypyridine-4-boronic acid is not yet fully understood. However, it is believed that the boronic acid group of 5-Chloro-2-hydroxypyridine-4-boronic acid is responsible for its reactivity and its ability to interact with other molecules. It is believed that the boronic acid group binds to the target molecule, forming a covalent bond. This bond then allows the 5-Chloro-2-hydroxypyridine-4-boronic acid molecule to interact with the target molecule, which can lead to a variety of biological effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-hydroxypyridine-4-boronic acid are still being studied and are not yet fully understood. However, it is believed that 5-Chloro-2-hydroxypyridine-4-boronic acid can interact with various biological molecules, such as proteins, and can affect the structure and function of these molecules. It is also believed that 5-Chloro-2-hydroxypyridine-4-boronic acid can affect the activity of enzymes and receptors, which can lead to changes in cellular processes and physiological responses.
Advantages and Limitations for Lab Experiments
5-Chloro-2-hydroxypyridine-4-boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. It also has a high reactivity, which makes it useful for a variety of synthetic reactions. In addition, 5-Chloro-2-hydroxypyridine-4-boronic acid can be used to study the effects of various compounds on cellular processes and physiological responses.
However, there are also some limitations to using 5-Chloro-2-hydroxypyridine-4-boronic acid in laboratory experiments. It is not always easy to obtain pure 5-Chloro-2-hydroxypyridine-4-boronic acid, as it can be difficult to isolate and purify. In addition, the exact mechanism of action of 5-Chloro-2-hydroxypyridine-4-boronic acid is not yet fully understood, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 5-Chloro-2-hydroxypyridine-4-boronic acid in scientific research and laboratory experiments. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various biological molecules. Another potential direction is to study the effects of 5-Chloro-2-hydroxypyridine-4-boronic acid on various cellular processes and physiological responses, in order to better understand its potential uses in medicine and drug development. Additionally, 5-Chloro-2-hydroxypyridine-4-boronic acid could be used to synthesize more complex compounds and materials, such as polymers and MOFs, which could have potential applications in a variety of fields. Finally, 5-Chloro-2-hydroxypyridine-4-boronic acid could be used to develop new catalysts and reagents for use in organic and inorganic chemistry.
Synthesis Methods
5-Chloro-2-hydroxypyridine-4-boronic acid is synthesized through a two-step reaction process. The first step involves the reaction of 4-chloro-2-hydroxypyridine (4-Cl-2-HOP) with boronic acid in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and is known as a Suzuki-Miyaura coupling reaction. The second step involves the deprotection of the Boc group by treating the reaction mixture with a base, such as sodium hydroxide. This process yields 5-Chloro-2-hydroxypyridine-4-boronic acid, which can then be isolated and purified for further use.
properties
IUPAC Name |
(5-chloro-2-oxo-1H-pyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAOEQIHNMAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxypyridine-4-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

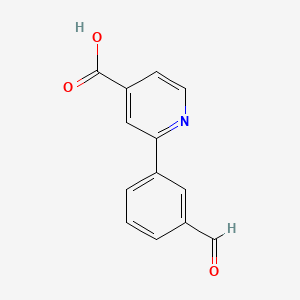
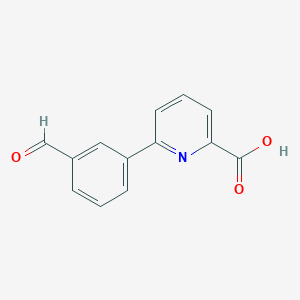


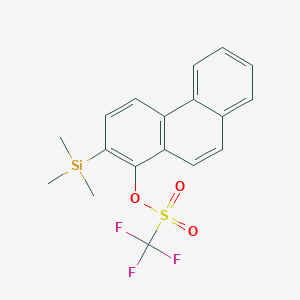
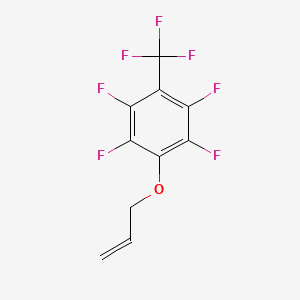

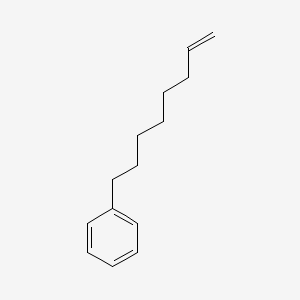
![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)

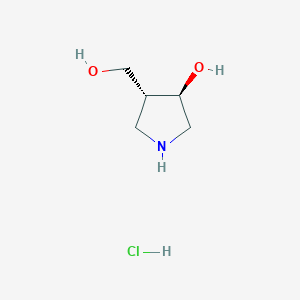
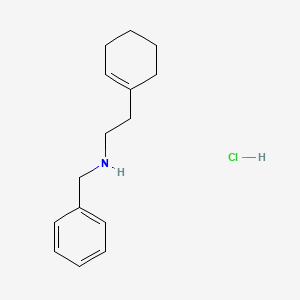
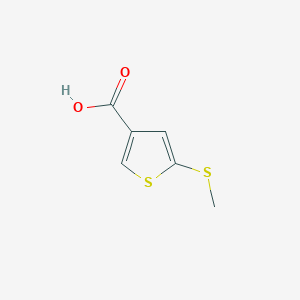
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)